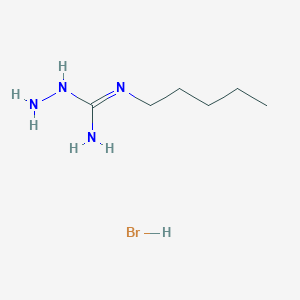
N-Pentylhydrazinecarboximidamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pentylhydrazinecarboximidamidehydrobromide is a chemical compound with the molecular formula C6H17BrN4 and a molecular weight of 225.13 g/mol . This compound is known for its unique structure, which includes a hydrazinecarboximidamide group attached to a pentyl chain, and is commonly used in various chemical and biological research applications.
Preparation Methods
The synthesis of N-Pentylhydrazinecarboximidamidehydrobromide typically involves the reaction of hydrazinecarboximidamide with a pentyl halide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
N-Pentylhydrazinecarboximidamidehydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-Pentylhydrazinecarboximidamidehydrobromide has a wide range of scientific research applications In chemistry, it is used as a reagent in the synthesis of various heterocyclic compounds In biology, it is employed in the study of enzyme mechanisms and protein interactionsAdditionally, it is used in the industry for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-Pentylhydrazinecarboximidamidehydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the alteration of cellular processes .
Comparison with Similar Compounds
N-Pentylhydrazinecarboximidamidehydrobromide can be compared with other similar compounds, such as N-methylhydrazinecarboximidamide and N-ethylhydrazinecarboximidamide. These compounds share similar structural features but differ in the length of their alkyl chains. The unique pentyl chain in N-Pentylhydrazinecarboximidamidehydrobromide provides distinct chemical and biological properties, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C6H17BrN4 |
|---|---|
Molecular Weight |
225.13 g/mol |
IUPAC Name |
1-amino-2-pentylguanidine;hydrobromide |
InChI |
InChI=1S/C6H16N4.BrH/c1-2-3-4-5-9-6(7)10-8;/h2-5,8H2,1H3,(H3,7,9,10);1H |
InChI Key |
DPIWCRQBPWBAGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN=C(N)NN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


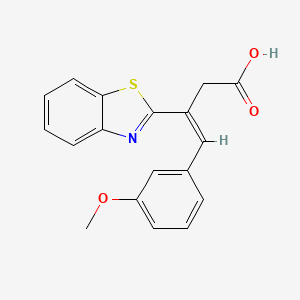
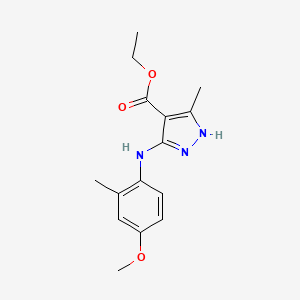
![Ethyl 2-(4-fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13084472.png)
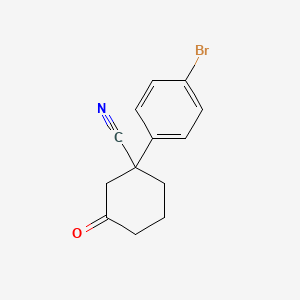

![2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B13084484.png)
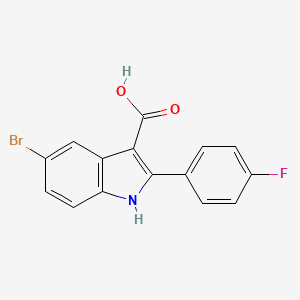
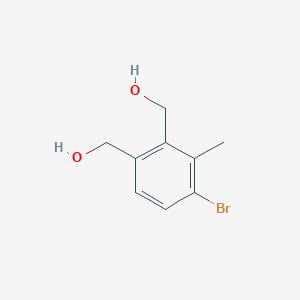


![4-(Butan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084524.png)
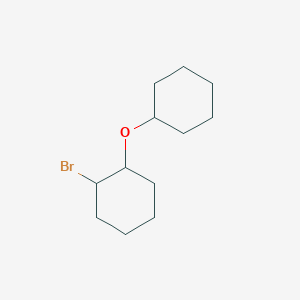
![3-Amino-2-[(propan-2-yl)amino]benzoic acid](/img/structure/B13084536.png)

